N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide
Description
This compound is a benzoxazepine derivative characterized by a 1,5-benzoxazepin-4-one core substituted with ethyl and dimethyl groups at the 5- and 3,3-positions, respectively. The 8-position is functionalized with a 2,6-difluorobenzamide moiety. Its molecular formula is C₂₀H₂₀F₂N₂O₃, with a molecular weight of 374.39 g/mol. The fluorine atoms at the benzamide’s 2,6-positions enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to halogenated aromatic groups .
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c1-4-24-15-9-8-12(10-16(15)27-11-20(2,3)19(24)26)23-18(25)17-13(21)6-5-7-14(17)22/h5-10H,4,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFHSGQMHPOGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring system.
Introduction of Substituents: The ethyl, dimethyl, and difluorobenzamide groups are introduced through various substitution reactions, often involving reagents such as alkyl halides, amines, and fluorinating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, amines, and fluorinating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents on the benzoxazepine core and the aromatic amide moiety. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Pharmacological and Binding Affinity Differences
- Fluorine vs. Methoxy Substitutions : The 2,6-difluorobenzamide group in the target compound confers greater electronegativity and membrane permeability than the 2,6-dimethoxy analogue, which may enhance interactions with hydrophobic enzyme pockets .
- Sulfonamide vs. However, this comes at the cost of solubility, limiting its utility in aqueous environments .
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazepine core and a difluorobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 398.5 g/mol . The structural characteristics contribute to its chemical stability and potential interactions with biological targets.
Biological Activity
Preliminary studies suggest that N-(5-ethyl-3,3-dimethyl-4-oxo) exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. The presence of the benzoxazepine structure may enhance its interaction with bacterial enzymes or receptors.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Research indicates that derivatives of benzoxazepines often exhibit such properties through inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic applications in diseases where these enzymes are dysregulated.
Synthesis Methods
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo) typically involves multi-step organic reactions:
- Formation of the Benzoxazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the difluorobenzamide moiety is performed via nucleophilic substitution methods.
- Purification and Characterization : Techniques such as chromatography and NMR spectroscopy are used to purify and confirm the structure of the synthesized compound.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
Notable Research
- A study published in Medicinal Chemistry demonstrated that derivatives similar to N-(5-ethyl-3,3-dimethyl) showed promising results against various cancer cell lines, indicating potential anticancer properties.
- Another research article highlighted the anti-inflammatory effects observed in animal models treated with benzoxazepine derivatives, suggesting mechanisms involving NF-kB pathway inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
